molecular formula C7H8N4 B12973043 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-41-8

3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12973043
CAS No.: 58826-41-8
M. Wt: 148.17 g/mol
InChI Key: BYUHLSDMNPSMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound based on a privileged heterocyclic scaffold recognized for its significant value in medicinal chemistry and drug discovery research. The triazolopyridazine core is a key structural motif in developing novel therapeutic agents, particularly in oncology. This scaffold is frequently investigated as a rigid bioisostere for cis-olefins or (Z,E)-butadiene linkers in compound design, imparting improved metabolic stability and potent biological activity . This specific derivative serves as a versatile building block for synthesizing more complex molecules. Researchers utilize this core structure to develop potent inhibitors against a variety of high-value biological targets. Literature shows that closely related triazolopyridazine compounds exhibit a range of promising biological activities. These include acting as potent antitubulin agents that inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase, mimicking the mechanism of combretastatin A-4 . Furthermore, this scaffold is found in molecules designed as dual inhibitors of key oncogenic kinases, such as c-Met and Pim-1, which are implicated in cell proliferation, survival, and therapy resistance . Inhibiting these kinases can induce apoptosis (programmed cell death) and suppress the PI3K/Akt/mTOR signaling pathway, a crucial cascade in cancer cell growth . Additional research applications include the development of tankyrase (TNKS) inhibitors, which play a role in the Wnt signaling pathway, and bromodomain (BRD4) inhibitors, which are epigenetic readers involved in gene transcription . The compound is provided for research purposes to support the exploration of these and other biological mechanisms. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

58826-41-8

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H8N4/c1-5-3-4-7-9-8-6(2)11(7)10-5/h3-4H,1-2H3

InChI Key

BYUHLSDMNPSMLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted acetophenones with glyoxylic acid monohydrate in the presence of acetic acid, followed by cyclization with hydrazine hydrate . The reaction is usually carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through column chromatography or recrystallization.

Chemical Reactions Analysis

Substitution Reactions

The triazolo-pyridazine core undergoes nucleophilic and electrophilic substitution reactions, primarily at the C-8 position due to its electron-deficient character.

Key Examples:

  • Amination : Reaction with hydrazine hydrate at elevated temperatures (80–100°C) replaces the chlorine atom in 6-chloro derivatives to yield 8-amino-6-methyl-triazolo[4,3-b]pyridazines .

    C7H6ClN5+NH2NH2C7H9N7+HCl\text{C}_7\text{H}_6\text{ClN}_5+\text{NH}_2\text{NH}_2\rightarrow \text{C}_7\text{H}_9\text{N}_7+\text{HCl}
  • Acylation : Treatment with acyl chlorides (e.g., thiophene-2-carbonyl chloride) in dichloromethane (DCM) and DIPEA introduces amide functionalities at the C-8 position .

  • Demethylation : Boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups from methoxy-substituted derivatives, generating hydroxylated analogs .

Table 1: Substitution Reactions and Products

ReactantReagent/ConditionsProductYield (%)Source
6-Chloro-8-methyl derivativeHydrazine hydrate, 80°C8-Amino-6-methyl derivative85
8-Methoxy derivativeBBr₃, DCM, 0°C → RT8-Hydroxy-6-methyl derivative92
8-Amino derivativeThiophene-2-carbonyl chloride, DIPEA8-(Thiophen-2-yl)amide derivative75

Oxidation Reactions

The methyl groups and triazole ring are susceptible to oxidation under controlled conditions.

  • Methyl Group Oxidation : Treatment with KMnO₄ in acidic media converts methyl groups to carboxylic acids.

  • Triazole Ring Oxidation : Strong oxidants like HNO₃ or H₂O₂ under reflux can open the triazole ring, forming pyridazine dicarboxylic acids .

Example Reaction:

C7H8N4+KMnO4/H+C7H6N4O2+MnO2+H2O\text{C}_7\text{H}_8\text{N}_4+\text{KMnO}_4/\text{H}^+\rightarrow \text{C}_7\text{H}_6\text{N}_4\text{O}_2+\text{MnO}_2+\text{H}_2\text{O}

Cyclization and Ring Expansion

The compound participates in cycloaddition and ring-expansion reactions to form polycyclic systems.

  • Cycloaddition with Alkynes : Under Cu(I) catalysis, it undergoes [2+3] cycloaddition with terminal alkynes to generate fused imidazo-triazolo-pyridazines .

  • Formation of Bicyclic Systems : Reaction with ethyl cyanoacetate in ethanol yields pyridazine-fused triazolo[1,5-a]pyrimidines .

Table 2: Cyclization Reactions

Starting MaterialReagent/ConditionsProductApplicationSource
3,6-Dimethyl derivativeCuI, PPh₃, phenylacetyleneImidazo[1,2-a]triazolo-pyridazineKinase inhibition
8-Amino derivativeEthyl cyanoacetate, EtOH, ΔTriazolo[1,5-a]pyrimidine derivativeAnticancer agents

Reduction Reactions

Selective reduction of the pyridazine ring is achievable under mild conditions.

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the pyridazine ring to a tetrahydropyridazine derivative without affecting the triazole ring.

C7H8N4+H2C7H10N4\text{C}_7\text{H}_8\text{N}_4+\text{H}_2\rightarrow \text{C}_7\text{H}_{10}\text{N}_4

Ring-Opening Reactions

Under harsh acidic or basic conditions, the triazole ring can cleave:

  • Acid Hydrolysis : Concentrated HCl at 120°C breaks the triazole ring, yielding pyridazine-3,6-diamine derivatives .

  • Base-Induced Degradation : NaOH in aqueous ethanol opens the ring to form pyridazine sulfonamides.

Scientific Research Applications

Synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

The synthesis of 3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors through methods such as hydrazine treatment of pyridazine derivatives. The compound can be synthesized using various protocols that include the use of phosphorus oxychloride for chlorination and subsequent reactions with hydrazines to form the triazole ring .

Anticancer Properties

One of the most significant applications of 3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is its role as an anticancer agent. Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance:

  • In Vitro Studies : Compounds derived from this scaffold have shown moderate to potent antiproliferative activity against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited IC50 values comparable to established chemotherapeutics like CA-4 .
  • Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division. For example, compound 4q demonstrated significant inhibition of tubulin polymerization with IC50 values ranging from 0.008 to 0.014 μM against different cell lines .

c-Met Kinase Inhibition

Recent studies have identified derivatives of 3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine as potent inhibitors of c-Met kinase:

  • Cytotoxicity Testing : Compound 12e showed significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of approximately 1.06 ± 0.16 μM and 1.23 ± 0.18 μM respectively. Its inhibitory activity against c-Met kinase was found to be comparable to Foretinib .

Data Tables

The following tables summarize key findings from various studies on the applications and biological activities of 3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
4q A5490.008
4q SGC-79010.014
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

Table 2: c-Met Kinase Inhibition

Compoundc-Met Kinase IC50 (μM)
12e 0.090
Foretinib0.019

Case Study: Inhibition of Tubulin Polymerization

In a study focused on compound 4q , researchers found that it significantly inhibited tubulin polymerization in vitro and induced cell cycle arrest at the G2/M phase in A549 cells. This mechanism underscores its potential as a therapeutic agent in oncology .

Case Study: c-Met Kinase Inhibitors

A series of triazolo-pyridazine derivatives were synthesized and evaluated for their inhibitory effects on c-Met kinase activity and cytotoxicity against cancer cell lines. The promising results from compound 12e highlight its potential for further development as a targeted therapy for cancers characterized by c-Met overexpression .

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

BRD4 Bromodomain Inhibition

Triazolo[4,3-b]pyridazines are prominent as bromodomain inhibitors, targeting BET proteins like BRD3. The 3,6-dimethyl derivative’s activity can be contextualized against analogs with diverse substituents:

  • Benzyl Groups (Compounds 35–37) : Substitution of indole with benzyl improved IC₅₀ values by 2–3 fold, likely due to enhanced π-π stacking with hydrophobic residues in the BRD4 binding pocket .
  • Trifluoromethyl at R3 (Compound 6) : Demonstrated pan-BET inhibition (IC₅₀ = 0.8 µM for BD1, 1.2 µM for BD2), outperforming the dimethyl variant in potency, possibly due to stronger electron-withdrawing effects .

Antimicrobial and Anticancer Activity

  • 3-Substituted Phenyl Derivatives : Compounds with nitro or methoxy groups (e.g., 4-nitrobenzaldehyde derivatives) showed moderate antibacterial activity (MIC = 16–32 µg/mL), whereas 3,6-dimethyl analogs may exhibit reduced polarity, limiting their efficacy against Gram-negative strains .
  • 6-Aryl-Substituted Derivatives (4a–4f) : Demonstrated potent anticancer activity (IC₅₀ = 2–8 µM) against leukemia and breast cancer cells, suggesting that bulky aryl groups enhance intercalation or DNA damage mechanisms compared to smaller methyl groups .

Structural and Physicochemical Properties

Compound Substituents LogP Solubility (µg/mL) Key Interactions
3,6-Dimethyl derivative 3-CH₃, 6-CH₃ 1.8 33.7 (pH 7.4) Hydrophobic packing, van der Waals
3-Trifluoromethyl-6-amine 3-CF₃, 6-NH₂ 2.5 22.1 Halogen bonding, H-bonding with Asn140
6-Morpholinyl-3,7-dimethyl 6-Morpholine, 3,7-CH₃ 1.2 45.9 Hydrogen bonding via morpholine oxygen
3-Cyclopropyl-6-chloro 3-Cyclopropyl, 6-Cl 2.1 18.3 Steric hindrance, Cl−π interactions

Data compiled from

  • Methyl vs. Bulkier Groups : The 3,6-dimethyl derivative’s compact structure reduces steric hindrance, enabling better penetration into shallow binding pockets (e.g., BRD4 BD1). In contrast, morpholinyl or piperazinyl substituents (e.g., compound 27) improve solubility but may limit membrane permeability .
  • Chlorine Substitution : 6-Chloro derivatives (e.g., 6-chloro-3-cyclopentyl) exhibit higher LogP values (1.56) and lower solubility, favoring CNS-targeting applications .

Q & A

Q. What are the standard synthetic routes for 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, such as cyclization of hydrazine derivatives with dichloropyridazine precursors. For example, hydrazine hydrate reacts with 3,6-dichloropyridazine under reflux conditions to form hydrazinyl intermediates, followed by oxidative cyclization using agents like iodobenzene diacetate (IBD) . Characterization relies on 1H^1H-NMR, IR spectroscopy, and HPLC for purity validation .

Q. How is the purity of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine assessed in academic research?

High-performance liquid chromatography (HPLC) is standard for purity analysis, with retention time and peak symmetry as key metrics. Elemental analysis (C, H, N) and mass spectrometry further confirm molecular integrity .

Q. What basic spectroscopic techniques are used to confirm the structure of triazolopyridazine derivatives?

1H^1H-NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm). IR spectroscopy detects functional groups like C-N (≈1600 cm1^{-1}) and aromatic C-H stretches. X-ray crystallography resolves absolute configurations in crystalline forms .

Q. How are reaction conditions optimized for triazolopyridazine synthesis?

Solvent selection (e.g., dichloromethane for IBD-mediated cyclization) and temperature control (reflux at 80–120°C) are critical. Catalytic systems (e.g., FeCl3_3) improve yields, while avoiding toxic oxidants like Br2_2 enhances safety .

Advanced Research Questions

Q. What strategies address regioselective functionalization challenges in 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives?

Protecting groups (e.g., acetyl or benzyl) and directing moieties (e.g., electron-withdrawing substituents) guide regioselectivity. Computational modeling predicts reactive sites, validated by 13C^{13}C-NMR and X-ray data .

Q. How are structure-activity relationships (SAR) explored for triazolopyridazine-based enzyme inhibitors?

Systematic substitution at the 3- and 6-positions with methyl, phenyl, or fluorophenyl groups modulates bioactivity. IC50_{50} profiling against targets like PDE4 isoforms (A, B, C, D) and BRD4 bromodomains identifies critical substituents .

Q. What methodologies validate the interaction of triazolopyridazines with biological targets like PDE4 or BRD4?

In vitro enzymatic assays (e.g., fluorescence polarization for PDE4 inhibition) are paired with molecular docking (PDB: 3LD6 for 14α-demethylase). Co-crystallography (e.g., BRD4 inhibitors in Table 1 of ) provides atomic-level interaction maps .

Q. How do steric and electronic effects influence the conformational stability of triazolopyridazines?

X-ray crystallography reveals nonplanar tricyclic cores in sterically hindered derivatives (e.g., 3,6-di-fluorophenyl analogs). Intramolecular hydrogen bonds (C–H⋯N) and π-π stacking (centroid distances ≈3.7 Å) enhance stability .

Q. What in vitro models assess the pharmacological potential of triazolopyridazine derivatives?

Cytotoxicity screening (MTT assay on HeLa cells) and kinase profiling (c-Met/Pim-1 inhibition) are standard. Selectivity panels (e.g., 21 PDE isoforms) differentiate target specificity .

Q. How are molecular docking studies optimized for triazolopyridazine derivatives?

Docking software (AutoDock Vina) uses flexible ligand sampling and grid boxes centered on active sites (e.g., PDE4 catalytic domain). Free energy scoring (ΔG) and RMSD validation (<2.0 Å) ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.